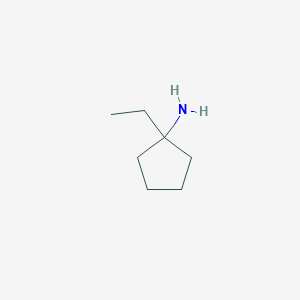

1-Ethylcyclopentan-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H15N |

|---|---|

Molekulargewicht |

113.20 g/mol |

IUPAC-Name |

1-ethylcyclopentan-1-amine |

InChI |

InChI=1S/C7H15N/c1-2-7(8)5-3-4-6-7/h2-6,8H2,1H3 |

InChI-Schlüssel |

MBBRMLWCPAHDOI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(CCCC1)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Ethylcyclopentan 1 Amine

Established Preparative Routes to 1-Ethylcyclopentan-1-amine

Traditional methods for the synthesis of this compound rely on well-documented, multi-step organic reactions. These routes are foundational and often serve as benchmarks for newer, more efficient processes.

Amine alkylation is a fundamental class of organic reactions for forming carbon-nitrogen bonds. wikipedia.org In the context of this compound, a plausible strategy involves the direct alkylation of cyclopentylamine (B150401) with an ethyl halide, such as ethyl bromide, in the presence of a base. smolecule.com

However, this approach is often complicated by a tendency for overalkylation. wikipedia.orglibretexts.org The primary amine product is itself a nucleophile and can react with additional ethyl halide. This leads to a mixture of secondary and tertiary amines, as well as the potential formation of quaternary ammonium (B1175870) salts, reducing the yield of the desired primary amine and necessitating complex purification steps. libretexts.orgresearchgate.net Due to these selectivity issues, direct alkylation is often more practical for synthesizing tertiary or quaternary amines where overalkylation is either the goal or not possible. wikipedia.orgjst.go.jp

Reductive amination, or reductive alkylation, is a highly versatile and widely used method for synthesizing amines. organic-chemistry.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. For this compound, the most direct reductive amination route involves the reaction of cyclopentanone (B42830) with ethylamine. smolecule.com

The reaction is often performed as a one-pot synthesis. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to its mildness and selectivity for the iminium ion over the ketone. tsijournals.com Other common reducing agents include sodium cyanoborohydride and sodium borohydride, sometimes in the presence of an acid catalyst. organic-chemistry.orgsmolecule.com This method is generally more efficient and selective than direct alkylation for producing specifically substituted amines.

Table 1: Comparison of Established Synthetic Routes

| Method | Starting Materials | Key Reagents | Major Challenges |

|---|---|---|---|

| Alkylation | Cyclopentylamine, Ethyl Halide | Base | Poor selectivity, overalkylation, product mixture wikipedia.orglibretexts.org |

| Reductive Amination | Cyclopentanone, Ethylamine | Reducing agent (e.g., NaBH(OAc)₃) | Control of reaction conditions to favor mono-alkylation |

Emerging Synthetic Strategies for Primary Cyclic Amines

Recent advancements in catalysis and synthetic methodology have opened new avenues for the synthesis of complex amines, with a focus on efficiency, selectivity, and environmental sustainability. These emerging strategies are particularly relevant for constructing challenging motifs like α-tertiary primary amines.

Catalytic N-heterocyclization has emerged as a powerful, atom-economical method for constructing cyclic amines. A notable example is the Cp*Ir complex-catalyzed reaction of primary amines with diols, which produces five-, six-, or seven-membered cyclic amines with water as the sole byproduct. rsc.orgorganic-chemistry.orgorganic-chemistry.org This approach is lauded for its environmental friendliness. rsc.org

While these methods typically construct the heterocyclic ring itself (e.g., forming a pyrrolidine (B122466) from a diol), the underlying principles of metal-catalyzed C-N bond formation are being extended to the functionalization of pre-existing rings. The applicability of such catalytic systems to the direct C-H amination or alkylation of a cyclopentane (B165970) scaffold represents a frontier in amine synthesis, promising more direct and efficient routes that avoid multi-step sequences.

The synthesis of α-tertiary primary amines has been significantly advanced by the advent of photocatalysis. These methods allow for the direct functionalization of C-H bonds adjacent to the nitrogen atom in unprotected primary amines, a transformation that is difficult to achieve with traditional methods. researchgate.nethepatochem.com

One prominent strategy involves the use of an organic photocatalyst in conjunction with a hydrogen atom transfer (HAT) catalyst. researchgate.netdigitellinc.com In this system, a primary amine like cyclopentylamine can be directly alkylated at the α-position. The photocatalyst, activated by visible light, initiates a process that generates a nitrogen-centered radical, which then undergoes a 1,5-hydrogen atom transfer to create a carbon-centered radical at the α-position. This radical can then be trapped by an alkene (an ethyl source in this context) to form the desired α-tertiary amine. researchgate.net This approach is notable for its operational simplicity and high atom economy. hepatochem.com Other photoredox strategies include the coupling of C(sp³)–H substrates with ketimines and the denitrogenative alkylation of vinyl azides. chinesechemsoc.orgacs.org

Table 2: Overview of Selected Photocatalytic Studies for α-Tertiary Amine Synthesis

| Method | Catalytic System | Key Transformation | Significance |

|---|---|---|---|

| C-H Alkylation | Organic photocatalyst + Azide ion (HAT catalyst) | α-C-H alkylation of unmasked primary amines | Direct synthesis of α-tertiary amines; 100% atom-economy. researchgate.nethepatochem.com |

| Radical Coupling | Photocatalyst + LiBr (HAT reagent) | Coupling of C(sp³)–H substrates with N-unsubstituted ketimines | Facile access to sterically hindered α-tertiary primary amines. acs.org |

| Denitrogenative Alkylation | Photoredox catalyst + Hantzsch ester | Alkylation of vinyl azides | Modular synthesis from simple materials with broad functional group tolerance. chinesechemsoc.org |

A significant driver in modern synthetic chemistry is the development of "green" or environmentally benign processes. Several emerging strategies for amine synthesis align with these principles.

Catalysis with Benign Byproducts: The aforementioned Cp*Ir-catalyzed N-heterocyclization from diols and amines is a prime example, generating only water. rsc.orgorganic-chemistry.org Similarly, manganese-pincer complex-catalyzed dehydrogenative coupling of diols and amines produces hydrogen gas as the only byproduct, representing a highly atom-economical process. nih.gov

Use of Greener Solvents: Research has focused on replacing traditional organic solvents with more sustainable alternatives. One-pot multicomponent reactions to access highly functionalized piperidines have been successfully carried out in water at room temperature. mdpi.com

Photocatalysis: The use of visible light as a traceless reagent in photocatalysis is inherently green. These reactions often proceed under mild conditions without the need for harsh reagents. chinesechemsoc.orgnih.gov

Alternative Alkylating Agents: The industrial shift from alkyl halides to alcohols as alkylating agents reduces the formation of halide waste, contributing to a cleaner process. wikipedia.orgtsijournals.com

These methods collectively represent a paradigm shift towards more sustainable and efficient synthesis of cyclic amines, including complex targets like this compound. mdpi.com

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of the chiral quaternary center in this compound derivatives necessitates highly controlled synthetic methods. Stereoselective strategies are paramount to obtaining the desired enantiomer or diastereomer in high purity. These approaches can be broadly categorized into methods utilizing chiral auxiliaries to direct the formation of the stereocenter and methods employing chiral catalysts to facilitate the asymmetric transformation.

Enantioselective and Diastereoselective Approaches in Cyclic Amine Formation

One of the most reliable strategies for inducing chirality at a specific center is through the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate, which then directs the stereochemical outcome of a subsequent bond-forming reaction. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product.

A prominent approach for synthesizing derivatives of this compound involves starting with 2-ethylcyclopentanone (B1294579). nih.govthieme-connect.com The ketone can be condensed with a chiral amine, such as (S)-1-phenylethylamine, to form a chiral imine. This imine then serves as an electrophile in a nucleophilic addition reaction, where the bulky chiral auxiliary sterically hinders one face of the molecule, directing the incoming nucleophile to the opposite face. This results in a highly diastereoselective transformation.

For instance, a Michael addition reaction using an imine derived from 2-ethylcyclopentanone and (S)-1-phenylethylamine has been successfully employed to set the quaternary stereocenter. thieme-connect.com In a study aimed at synthesizing spirocyclic oxindoles, a similar strategy was used where the imine of 2-ethylcyclopentanone underwent a Michael addition with 6-(benzyloxy)hex-1-en-3-one. After the addition and subsequent intramolecular aldol (B89426) condensation, the resulting cyclohexenone product was obtained with a high enantiomeric excess (ee) of 85%, which could be further enhanced to enantiopure form through recrystallization. thieme-connect.com

Another powerful application of this concept is the asymmetric Robinson annulation. A synthesis of a precursor for the alkaloid (+)-aspidospermidine utilized an asymmetric Robinson annulation of 2-ethylcyclopentanone with the aid of a chiral amine to establish the crucial quaternary stereocenter in the desired configuration. nih.gov These methods demonstrate that the stereochemistry of the final amine product is controlled by the chirality of the auxiliary used in the intermediate imine formation.

| Reaction Type | Starting Material | Chiral Auxiliary | Key Step | Product ee/de | Reference |

| Asymmetric Michael Addition | 2-Ethylcyclopentanone | (S)-1-Phenylethylamine | Addition to imine | 85% ee | thieme-connect.com |

| Asymmetric Robinson Annulation | 2-Ethylcyclopentanone | Chiral Amine | Annulation | Sets quaternary stereocenter | nih.gov |

Asymmetric Catalysis in the Construction of Chiral Cyclic Amine Scaffolds

Asymmetric catalysis represents a more atom-economical and elegant approach to stereoselective synthesis, where a small amount of a chiral catalyst generates large quantities of a chiral product. Several catalytic systems have been developed that are applicable to the synthesis of chiral cyclic amines with quaternary stereocenters.

Copper-Catalyzed 1,4-Addition: A significant advancement is the copper(I)/phosphoramidite-catalyzed asymmetric 1,4-addition of dialkylzinc reagents to α,β-unsaturated N-sulfonyl imines. rsc.org This method has been shown to be highly effective for creating quaternary stereocenters. In this reaction, a cyclic N-sulfonyl ketimine, which can be derived from the corresponding enone, undergoes a conjugate addition of an alkyl group from a dialkylzinc reagent. The stereochemical outcome is controlled by a chiral phosphoramidite (B1245037) ligand complexed to the copper catalyst. Research has shown that N-sulfonyl imines are often more reactive and can provide higher enantioselectivities than the corresponding enones. rsc.org This approach successfully enables the formation of a quaternary stereocenter on a cyclopentane ring with high regio- and enantioselectivity. rsc.org

Palladium-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of imines is a powerful tool for producing chiral amines. For sterically hindered imines, such as those required to generate a quaternary α-carbon, this transformation is particularly challenging. However, an efficient palladium acetate-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines has been developed. nih.gov This system demonstrates high catalytic activity and excellent enantioselectivity (up to 99.9% ee) for a range of substrates. Notably, a cyclopentyl-substituted substrate featuring an α-quaternary carbon was successfully reduced with an impressive 99.3% ee. nih.gov The success with such hindered substrates suggests its applicability for the synthesis of chiral this compound from the corresponding N-tosylimine of 1-ethylcyclopentylidenamine.

Chiral Phosphoric Acid Catalysis: Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a variety of enantioselective transformations. One such application is the asymmetric Friedel-Crafts alkylation of indoles with β-substituted cyclopentenimines. researchgate.net This reaction, catalyzed by a CPA, produces adducts with an all-carbon quaternary stereocenter in high enantioselectivities. The resulting products can then be converted in situ to either β-alkyl-β-indolyl cyclopentanones or the corresponding β-alkyl-β-indolyl cyclopentylamides via hydrolysis or reduction, respectively, without loss of stereochemical integrity. researchgate.net This methodology provides a pathway to chiral cyclopentylamine derivatives bearing a quaternary stereocenter through organocatalysis.

| Catalytic System | Substrate Type | Reaction Type | Key Features | Reported ee | Reference |

| Copper(I)/Phosphoramidite | Cyclic N-sulfonyl imine | 1,4-Alkyl Addition | Forms quaternary stereocenter | Good to very good | rsc.org |

| Palladium Acetate/Chiral Ligand | Sterically hindered N-tosylimine | Asymmetric Hydrogenation | Reduces imines with α-quaternary carbon | Up to 99.9% | nih.gov |

| Chiral Phosphoric Acid | β-Substituted cyclopentenimine | Friedel-Crafts Alkylation | Forms quaternary stereocenter | High | researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 1 Ethylcyclopentan 1 Amine

Fundamental Reaction Pathways of 1-Ethylcyclopentan-1-amine

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. However, the steric bulk of the ethyl and cyclopentyl groups attached to the alpha-carbon modulates this reactivity.

Primary amines like this compound undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides. libretexts.orgsolubilityofthings.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. solubilityofthings.com This intermediate then collapses, eliminating a leaving group (e.g., chloride) to yield the amide. solubilityofthings.comlibretexts.org

The rate of this reaction is sensitive to the steric hindrance around the amino group. For this compound, the tertiary carbon atom adjacent to the nitrogen poses significant steric hindrance, which can decrease the reaction rate compared to less hindered primary amines. nih.govnih.gov Despite this, the reaction is generally efficient and a common method for amide synthesis. libretexts.orgucl.ac.uk Over-acylation does not typically occur because the resulting amide is significantly less nucleophilic than the starting amine. libretexts.org

Table 1: Comparative Reactivity in Acylation Reactions

| Amine | Structure | Steric Hindrance | Expected Relative Rate of Acylation |

| Methylamine | CH₃NH₂ | Low | Fast |

| Isopropylamine | (CH₃)₂CHNH₂ | Moderate | Moderate |

| tert-Butylamine | (CH₃)₃CNH₂ | High | Slow |

| This compound | C₅H₈(C₂H₅)NH₂ | High | Slow |

Amines can be converted to alkenes through elimination reactions. libretexts.org Since the amino group is a poor leaving group, it must first be converted into a better one. jove.comlibretexts.org The Hofmann elimination provides a method for this transformation. wikipedia.org The process involves three main steps: byjus.com

Exhaustive Methylation: this compound is treated with an excess of methyl iodide. The amine acts as a nucleophile, repeatedly displacing the iodide ion to form a quaternary ammonium (B1175870) iodide salt. libretexts.orgwikipedia.org

Formation of Hydroxide Salt: The quaternary ammonium iodide is then treated with silver oxide and water. The silver oxide facilitates the exchange of the iodide ion for a hydroxide ion, which is a strong base. libretexts.orgwikipedia.org

Elimination: Heating the quaternary ammonium hydroxide salt induces an E2 elimination reaction. ucalgary.ca The hydroxide ion acts as a base, abstracting a proton from a β-carbon, while the positively charged trialkylamine group serves as the leaving group. libretexts.org

A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule. This rule states that the major alkene product is the least substituted (least stable) one. wikipedia.orgbyjus.com This preference is attributed to the steric bulk of the large quaternary ammonium leaving group, which makes the abstraction of the most sterically accessible β-hydrogen kinetically favorable. wikipedia.orgucalgary.ca

For the elimination of the quaternary ammonium salt derived from this compound, there are two types of β-hydrogens: those on the ethyl group and those on the cyclopentyl ring. Abstraction of a proton from the ethyl group leads to the formation of ethylidenecyclopentane (a more substituted alkene), while abstraction from the cyclopentyl ring produces 1-ethylcyclopent-1-ene (a less substituted alkene). According to the Hofmann rule, 1-ethylcyclopent-1-ene is expected to be the major product.

Table 2: Predicted Products of Hofmann Elimination of this compound

| Product Name | Structure | Alkene Substitution | Expected Yield |

| 1-Ethylcyclopent-1-ene | Disubstituted | Major Product | |

| Ethylidenecyclopentane | Trisubstituted | Minor Product | |

| Trimethylamine | (CH₃)₃N | - | Byproduct |

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, capable of participating in nucleophilic substitution reactions. msu.edu It can react with electrophiles like alkyl halides in an Sₙ2 reaction to form more substituted amines. msu.educhemguide.co.uk

The reaction of this compound with an alkyl halide (e.g., bromoethane) would initially yield a secondary amine. However, these alkylation reactions are often difficult to control. libretexts.orgmsu.edu The secondary amine product is also nucleophilic and can compete with the starting primary amine for the alkyl halide, leading to the formation of a tertiary amine. chemguide.co.uk This tertiary amine can be further alkylated to form a quaternary ammonium salt. chemguide.co.uk To achieve mono-alkylation, a large excess of the initial amine is often required. chemguide.co.uk The steric hindrance of this compound can slow the rate of these substitution reactions compared to less hindered amines. nih.govmsu.edu

Detailed Mechanistic Elucidations for Transformations Involving this compound

Understanding the transient species and energy profiles of reactions involving this compound is crucial for predicting outcomes and optimizing conditions.

Iminium Ions: Iminium ions are common intermediates in amine chemistry. wikipedia.org this compound, as a primary amine, can react with aldehydes or ketones in a reversible, acid-catalyzed process to form an imine. libretexts.orglibretexts.org The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Protonation of the hydroxyl group of the carbinolamine turns it into a good leaving group (water). libretexts.org Subsequent elimination of water results in the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the final imine product. libretexts.orgmasterorganicchemistry.com These iminium intermediates are electrophilic and can be intercepted by nucleophiles. nih.gov

Radicals: Amine radical cations can be generated from amines through a one-electron oxidation process, often facilitated by photoredox catalysis. nih.gov These radical cations are versatile intermediates. One major pathway involves deprotonation at the α-carbon to form an α-amino radical. nih.gov This radical can then undergo further oxidation to form a highly electrophilic iminium ion. nih.gov Alternatively, under certain conditions, radical-mediated C-H amination of arenes can occur, though this is more established for secondary amines. rsc.org Radical reactions provide pathways for C-N bond formation under mild conditions. acs.org

Carbocations: The direct formation of a carbocation by the loss of the amino group is energetically unfavorable due to the poor leaving group ability of NH₂⁻. However, carbocation-like intermediates can be involved in specific reactions, such as the Hofmann-Loeffler-Freytag reaction for haloamines, which proceeds via nitrogen-centered radicals and subsequent intramolecular hydrogen atom transfer. libretexts.org

The analysis of transition states provides insight into the kinetics and stereochemistry of reactions. While specific computational studies on this compound are not widely published, principles from related systems can be applied.

In Elimination Reactions: The Hofmann elimination proceeds through an E2 mechanism, which involves a concerted transition state. ucalgary.ca For this to occur, the abstracted β-hydrogen and the large quaternary ammonium leaving group must adopt an anti-periplanar conformation. jove.com The steric interactions within this transition state determine the regioselectivity. The bulky leaving group disfavors the transition state leading to the more substituted Zaitsev product, making the transition state for the less substituted Hofmann product lower in energy. wikipedia.org

Table 3: Key Mechanistic Features

| Reaction Type | Key Intermediate(s) | Transition State Geometry | Key Influencing Factor |

| Acylation | Tetrahedral Intermediate | Tetrahedral | Steric Hindrance |

| Hofmann Elimination | Quaternary Ammonium Ion | Anti-periplanar (E2) | Steric Hindrance of Leaving Group |

| Imine Formation | Carbinolamine, Iminium Ion | Tetrahedral (Addition Step) | pH (Acid Catalysis) |

| Radical Oxidation | Amine Radical Cation, α-Amino Radical | Planar (Radical Center) | Oxidizing Agent/Photocatalyst |

Lack of Specific Research Data Prevents In-Depth Analysis of this compound Reactivity

A thorough investigation into the chemical literature reveals a significant gap in documented research pertaining to the specific reactivity profiles and mechanistic details of this compound. Despite extensive searches for scholarly articles and detailed experimental data, no specific information was found regarding the influence of solvent systems on its reaction kinetics and selectivity, nor any studies on its potential intramolecular rearrangement pathways.

The user's request for an article structured around the "," with a specific focus on "Influence of Solvent Systems on Reaction Kinetics and Selectivity" and "Intramolecular Rearrangement Pathways," cannot be fulfilled at this time due to the absence of published research on these aspects of this particular compound.

While the broader field of amine chemistry offers general principles regarding solvent effects on reaction rates and the potential for molecular rearrangements, applying such generalized information to this compound without specific experimental validation would be speculative and would not meet the required standard of scientific accuracy for the requested article. Detailed research findings, including data tables on reaction kinetics and selectivity in various solvents, and mechanistic studies of any rearrangements, are not available in the public domain for this compound.

Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided outline is not possible.

Applications of 1 Ethylcyclopentan 1 Amine in Advanced Organic Synthesis and Catalysis

Role as a Synthetic Building Block in Complex Molecular Architectures

Primary amines are crucial building blocks in the synthesis of a wide array of nitrogen-containing compounds. Their ability to be incorporated into various molecular frameworks makes them indispensable in the construction of complex chemical architectures.

Incorporation into Nitrogen-Containing Heterocycles

Primary amines are fundamental to the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds and pharmaceuticals. openmedicinalchemistryjournal.comnih.gov These amines can participate in cyclization reactions to form a variety of heterocyclic systems. For instance, primary amines react with dicarbonyl compounds or their equivalents to form pyrroles, pyridines, and other related heterocycles. Chalcones, which are α,β-unsaturated ketones, serve as precursors for creating diverse heterocyclic compounds through reactions with primary amines. sysrevpharm.org The reaction of a cyclohexene (B86901) derivative with different primary amines can lead to new heterocyclic nitrogen compounds via a ring-closure reaction. sysrevpharm.org

The versatility of primary amines extends to multicomponent reactions, where they can be used to construct complex heterocyclic systems in a single step. These reactions are highly efficient and allow for the rapid generation of molecular diversity. The development of novel synthetic methodologies continues to expand the utility of primary amines in creating new and complex nitrogen-containing heterocycles. organic-chemistry.org

Precursor for Polycyclic Systems and Natural Product Synthesis

The structural rigidity and defined orientation of functional groups offered by cyclic systems make them valuable starting points for the synthesis of complex molecules, including natural products. marquette.edu While specific examples detailing the use of 1-ethylcyclopentan-1-amine in the synthesis of polycyclic systems and natural products are not extensively documented in publicly available research, the principles of organic synthesis suggest its potential as a precursor. Amines are frequently incorporated into synthetic strategies for natural products that contain nitrogen atoms. researchgate.net

For example, the synthesis of complex natural products often involves the strategic introduction of nitrogen-containing fragments. The cyclopentane (B165970) moiety can serve as a scaffold for building more complex polycyclic structures. The synthesis of certain natural products has involved the creation of fully functionalized cyclopentanes as key intermediates. oregonstate.eduresearchgate.net Domino reactions, which involve a cascade of intramolecular reactions, are a powerful tool for constructing polycyclic systems from relatively simple starting materials, and amines can play a role in initiating or participating in these cascades. beilstein-journals.org

Utilization as a Ligand in Catalytic Systems

The amine functional group is a key component in the design of ligands for transition metal catalysis. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity.

Design and Synthesis of this compound-derived Ligands

While direct synthesis of ligands from this compound is not widely reported, the synthesis of related amino-alcohol ligands provides a template for how such ligands could be designed. For example, the reaction of cyclopentene (B43876) oxide with ethylenediamine (B42938) yields N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, an amino-alcohol ligand. nih.gov This type of synthesis demonstrates how a cyclic amine precursor can be elaborated into a more complex ligand structure. Such ligands can be designed to have specific steric and electronic properties to fine-tune the performance of a metal catalyst.

Applications in Transition Metal Catalysis, Including Asymmetric Transformations

Amines and their derivatives are extensively used as catalysts and ligands in a variety of organic transformations. nii.ac.jp In transition metal catalysis, ligands derived from amines can stabilize the metal center and play a direct role in the catalytic cycle. nih.gov Chiral amines are particularly valuable for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule in excess over the other. nih.gov

Primary and secondary amines can act as organocatalysts, often forming key iminium ion and enamine intermediates. nii.ac.jp Furthermore, the combination of transition metal catalysis and amine catalysis in cascade reactions has been shown to be a powerful strategy for the synthesis of complex chiral molecules. researchgate.net For instance, the merger of heterogeneous palladium catalysis with asymmetric aminocatalysis allows for highly enantioselective cascade transformations. researchgate.net Chiral primary α-amino amides have also emerged as effective bifunctional organocatalysts for a range of asymmetric organic reactions. mdpi.com

Interactive Table: Examples of Catalytic Systems and Transformations

| Catalyst/Ligand Type | Transformation | Key Features |

| Secondary Amine/N-Heterocyclic Carbene | Asymmetric [3+2] reaction | Multicatalytic process for functionalized cyclopentanones. nih.gov |

| Amino-alcohol Ligands | Metal Ion Complexation | Synthesis from cyclopentene oxide and ethylenediamine. nih.gov |

| Primary and Secondary Amines | Asymmetric C-C Bond Formation | Catalysis via iminium and enamine intermediates. nii.ac.jp |

| Heterogeneous Pd and Chiral Amines | Enantioselective Cascade Reactions | Merging transition metal and amine catalysis. researchgate.net |

| Chiral Biphenols with Amines | Asymmetric Petasis Reaction | Synthesis of chiral α-amino acids. nih.gov |

| Chiral Primary α-Amino Amides | Various Asymmetric Transformations | Bifunctional organocatalysis. mdpi.com |

Modulation of Catalytic Activity and Selectivity through Ligand Engineering

The structure of a ligand plays a critical role in determining the outcome of a catalytic reaction. By systematically modifying the ligand's structure, a process known as ligand engineering, chemists can tune the activity and selectivity of a catalyst. The steric bulk and electronic properties of the ligand can influence the coordination environment around the metal center, thereby affecting substrate binding and the energies of transition states.

For example, in the context of amino-alcohol ligands, the rigidity of the ligand framework can impact its pre-organization for coordinating a metal ion. nih.gov More rigid ligands may lead to more stable metal complexes and, consequently, higher catalytic efficiency. The development of first-row transition metal catalysts often focuses on ligand design to achieve sustainable and efficient organic transformations. dntb.gov.ua The synergy between the metal and the ligand is crucial for activating small molecules and facilitating complex chemical reactions.

Computational and Theoretical Chemistry Studies of 1 Ethylcyclopentan 1 Amine

Conformational Landscape Analysis

A thorough understanding of the three-dimensional structure of 1-Ethylcyclopentan-1-amine and the relative energies of its different spatial arrangements, or conformers, is crucial for predicting its chemical behavior and properties.

Quantum Mechanical (QM) Studies of Conformational Energies

To determine the conformational energies of this compound, a variety of quantum mechanical methods would be utilized. These methods, which are based on the principles of quantum mechanics, provide accurate calculations of molecular energies and structures.

Hartree-Fock (HF): This foundational ab initio method provides a starting point for more advanced calculations by approximating the many-electron wavefunction as a single Slater determinant.

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are widely used for their balance of computational cost and accuracy. They calculate the electron density of a molecule to determine its energy.

Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation effects, leading to more accurate energy predictions.

Coupled Cluster (CC) Theory (e.g., CCSD): Coupled cluster methods are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies, though they are computationally intensive.

A systematic conformational search would first be performed to identify all possible low-energy structures. The energies of these conformers would then be calculated and ranked to identify the most stable geometries.

Molecular Mechanics (MM) and Dynamics Simulations for Conformational Stability

Molecular mechanics provides a computationally less expensive alternative to quantum mechanics for studying large molecules and for performing long-timescale simulations.

Molecular Mechanics (MM): Using force fields such as MMFF or AMBER, MM methods model a molecule as a collection of atoms held together by springs representing chemical bonds. These methods can rapidly calculate the potential energy of different conformers.

Molecular Dynamics (MD) Simulations: MD simulations would be used to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can provide insights into the stability of different conformers and the energy barriers between them at a given temperature.

Investigation of Intramolecular Interactions

The conformational preferences of this compound are governed by a delicate balance of intramolecular interactions.

Hydrogen Bonding: The presence of the amine group allows for the possibility of intramolecular hydrogen bonding between the amine hydrogen atoms and a suitable acceptor within the molecule, which could stabilize certain conformations.

Electronic Structure and Bonding Characteristics

Understanding the electronic structure of this compound is essential for predicting its reactivity and spectroscopic properties.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

High-level ab initio and DFT calculations would be employed to investigate the electronic properties of the molecule. These calculations can provide information on:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

These properties are crucial for understanding the molecule's behavior in chemical reactions and its interactions with other molecules.

Molecular Orbital Analysis and Charge Distribution Studies

To gain a deeper understanding of the bonding and reactivity of this compound, a detailed analysis of its molecular orbitals and charge distribution would be necessary.

Molecular Orbital (MO) Analysis: This involves examining the shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical stability and reactivity.

Charge Distribution Studies: Methods such as Natural Bond Orbital (NBO) analysis or Atoms in Molecules (AIM) theory would be used to calculate the partial charges on each atom. This information reveals the distribution of electrons within the molecule and can help to identify reactive sites.

While specific data for this compound is not yet available, the application of these established computational methods would provide a comprehensive understanding of its conformational landscape and electronic properties. Such studies are essential for the rational design of new molecules and for predicting their chemical and physical behavior.

Theoretical Predictions of Reactivity and Selectivity in this compound Reactions

Predicting the reactivity and selectivity of a molecule like this compound through computational methods requires detailed quantum chemical calculations. These studies typically involve mapping the potential energy surface of a reaction to understand how the molecule will behave under various conditions.

Reaction Pathway Modeling and Energy Profiles

The modeling of reaction pathways and the generation of energy profiles are fundamental to understanding reaction mechanisms. This process involves calculating the energy of the molecule and any reaction partners at various stages of a chemical transformation, from reactants to products, including any intermediates. For this compound, such studies would provide invaluable insights into, for example, its nucleophilic substitution or elimination reactions. However, specific energy profiles detailing the thermodynamics and kinetics of reactions involving this compound are not available in the current body of scientific literature.

Transition State Energy Calculations and Reaction Barriers

A critical component of reaction pathway modeling is the calculation of transition state energies. The transition state is the highest energy point along the reaction coordinate and determining its energy allows for the calculation of the activation energy barrier. This barrier is a key determinant of the reaction rate. General computational techniques, such as those based on Density Functional Theory (DFT), are commonly employed for this purpose. While the methodologies are well-established, their application to determine the specific reaction barriers for this compound has not been documented in published research.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethylcyclopentan 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 1-Ethylcyclopentan-1-amine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule. However, for a complete and unambiguous structural assignment of this compound, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the methyl protons and the methylene (B1212753) protons of the ethyl group, as well as between adjacent, non-equivalent methylene protons within the cyclopentane (B165970) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This technique is crucial for assigning the proton signals to their corresponding carbon atoms in this compound.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. In the context of this compound, an HMBC spectrum would show correlations from the methyl protons of the ethyl group to the quaternary carbon of the cyclopentane ring and the methylene carbon of the ethyl group. It would also reveal correlations from the amine protons to the quaternary carbon and the adjacent carbons of the cyclopentane ring.

These advanced 2D NMR techniques, used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule, confirming the connectivity and substitution pattern of this compound.

While ¹H and ¹³C are the most commonly used nuclei in NMR spectroscopy for organic compounds, the analysis of other nuclei can provide further structural insights, particularly for derivatives of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group's methyl and methylene protons, the methylene protons of the cyclopentane ring, and the amine protons. The amine protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The quaternary carbon atom bonded to the ethyl and amino groups would have a characteristic chemical shift.

¹⁵N NMR: Nitrogen-15 NMR, although less sensitive than proton NMR, can provide direct information about the electronic environment of the nitrogen atom. For this compound, a primary aliphatic amine, the ¹⁵N chemical shift is expected to be in the range of 0 to 60 ppm relative to a standard. This can be particularly useful for studying derivatives where the substitution on the nitrogen atom changes.

¹⁹F and ³¹P NMR: For derivatives of this compound that incorporate fluorine or phosphorus atoms, ¹⁹F and ³¹P NMR spectroscopy would be essential for characterization. These nuclei are highly sensitive and provide a wide range of chemical shifts, making them excellent probes for structural changes.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (ethyl) | ~0.8-1.0 (triplet) | ~8-12 |

| -CH₂- (ethyl) | ~1.3-1.5 (quartet) | ~30-35 |

| -CH₂- (cyclopentane, C2/C5) | ~1.5-1.7 (multiplet) | ~23-27 |

| -CH₂- (cyclopentane, C3/C4) | ~1.4-1.6 (multiplet) | ~35-40 |

| C1 (quaternary) | - | ~60-65 |

| -NH₂ | ~1.1-2.5 (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₁₅N), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is a critical step in the unambiguous identification of the compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion (M⁺) would be expected at an odd m/z value, consistent with the nitrogen rule which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, two main α-cleavage pathways are possible:

Loss of the ethyl radical (•CH₂CH₃), leading to a stable iminium ion.

Cleavage of the cyclopentyl ring, which can lead to a variety of fragment ions.

The following table outlines the predicted major fragments for this compound in an MS/MS experiment.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 113 | Molecular Ion [M]⁺ |

| 98 | Loss of •CH₃ |

| 84 | Loss of •CH₂CH₃ (ethyl radical) via α-cleavage |

| 70 | Further fragmentation of the cyclopentyl ring |

| 56 | Further fragmentation |

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.

For this compound, a primary amine, the IR spectrum is expected to show several characteristic absorption bands:

N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group (-NH₂).

C-H Stretching: Multiple bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the ethyl and cyclopentyl groups.

N-H Bending: A medium to strong intensity band between 1580 and 1650 cm⁻¹, which is characteristic of the scissoring vibration of a primary amine.

C-N Stretching: A weak to medium band in the 1020-1250 cm⁻¹ region corresponding to the stretching of the carbon-nitrogen bond.

The following table summarizes the predicted key IR absorption bands for this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | Medium-Strong |

| C-N Stretch | 1020 - 1250 | Weak-Medium |

Infrared (IR) Spectroscopy for Vibrational Assignments

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. pressbooks.pub The IR spectrum of this compound is characterized by absorption bands arising from the vibrations of its primary amine, ethyl, and cyclopentyl moieties. pressbooks.pubtu.edu.iq

The primary amine group (-NH₂) is particularly informative. It typically displays two distinct N-H stretching bands in the 3500-3200 cm⁻¹ region due to asymmetric and symmetric stretching modes. wpmucdn.commsu.edu Another key feature is the N-H bending or "scissoring" vibration, which appears as a moderately strong band in the 1650-1550 cm⁻¹ range. msu.edu The C-N stretching vibration of aliphatic amines is found in the 1250-1000 cm⁻¹ region of the spectrum. msu.edu

The alkyl portions of the molecule (the ethyl and cyclopentyl groups) produce characteristic C-H stretching and bending vibrations. C(sp³)-H stretching vibrations are consistently observed in the 3000-2840 cm⁻¹ range. pressbooks.pub Bending vibrations for CH₂ and CH₃ groups, such as scissoring and rocking, appear in the fingerprint region (1470-1350 cm⁻¹). pressbooks.pub The skeletal vibrations of the cyclopentane ring contribute to the complex pattern in the fingerprint region below 1400 cm⁻¹, making this area unique to the molecule's specific structure. tu.edu.iq

Table 1: Characteristic Infrared Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3200 | Medium |

| C-H Stretch | Alkyl (C-H) | 3000 - 2840 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1550 | Medium-Strong |

| CH₂ Bend (Scissoring) | Alkyl (-CH₂-) | 1470 - 1450 | Medium |

| CH₃ Bend (Umbrella) | Alkyl (-CH₃) | 1370 - 1350 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1000 | Medium-Weak |

| N-H Wag (Out-of-Plane) | Primary Amine (-NH₂) | 900 - 650 | Broad, Strong |

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a powerful complement to IR spectroscopy, providing data on molecular vibrations based on changes in polarizability rather than changes in dipole moment. libretexts.orgrenishaw.com This technique is particularly sensitive to non-polar, symmetric vibrations, which are often weak or absent in IR spectra. libretexts.org

For this compound, Raman spectroscopy is highly effective for characterizing the carbon-carbon skeletal framework. The C-C stretching and bending modes of the cyclopentane ring and ethyl group, which may be weak in the IR spectrum, often produce strong and sharp signals in the Raman spectrum. researchgate.netustc.edu.cn For instance, the symmetric "breathing" mode of the cyclopentane ring is a characteristic Raman band. researchgate.net While N-H and C-H stretching bands are also visible, the lower frequency region is especially valuable for obtaining a detailed "fingerprint" of the molecule's carbon skeleton. renishaw.com

Table 2: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Typical Raman Shift (cm⁻¹) | Expected Intensity |

| C-H Stretch | Alkyl (C-H) | 3000 - 2840 | Strong |

| CH₂/CH₃ Bend | Alkyl (-CH₂-, -CH₃) | 1470 - 1350 | Medium |

| C-C Stretch | Alkyl Skeleton | 1200 - 800 | Strong |

| C-N Stretch | Aliphatic Amine | 1250 - 1000 | Medium |

| Ring Breathing Mode | Cyclopentane Ring | ~890 | Strong, Sharp |

Chiroptical Spectroscopy for Absolute Configuration Determination (where applicable to chiral derivatives)

While this compound itself is an achiral molecule, its derivatives can be chiral if a stereocenter is introduced, for example, by substitution on the cyclopentane ring. Chiroptical techniques are indispensable for determining the absolute configuration of such chiral derivatives in solution. mdpi.comnih.gov

Circular Dichroism (CD) Spectroscopy

Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique requires the presence of a chromophore that absorbs UV-visible light. The amine group in a chiral derivative of this compound can be readily converted into a suitable chromophoric group, such as a phthaloyl or maleyl imide, to facilitate CD analysis. nih.gov

The resulting CD spectrum exhibits positive or negative bands, known as Cotton effects, corresponding to the electronic transitions of the chromophore. The sign and magnitude of these bands are directly related to the three-dimensional arrangement of atoms around the stereocenter. nih.gov By comparing the experimental CD spectrum to established rules or to spectra predicted by quantum chemical calculations, the absolute configuration of the chiral center can be unambiguously assigned. researchgate.net

Table 3: Hypothetical CD Data for a Chiral Phthaloyl Derivative

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Transition |

| ~290 | +15,000 | n → π |

| ~240 | -25,000 | π → π |

| ~220 | +30,000 | π → π* |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational analogue of CD, measuring the differential absorption of circularly polarized light in the infrared region. chemrxiv.orgnih.gov A key advantage of VCD is that it probes the chirality of the entire molecule through its fundamental vibrations, eliminating the need to introduce a separate chromophore. ru.nlrsc.org

For a chiral derivative of this compound, the VCD spectrum would present a series of positive and negative bands, each corresponding to a specific vibrational mode. nih.gov VCD is exceptionally sensitive to the molecule's conformation and absolute configuration. chemrxiv.org The experimental VCD spectrum is typically compared with a spectrum predicted from first-principles quantum mechanical calculations for a known configuration (e.g., the R-enantiomer). A direct match between the experimental and calculated spectra provides a secure determination of the molecule's absolute configuration in solution. nih.gov

Table 4: Representative VCD Data for a Chiral Derivative

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |

| 2965 | +5.2 | Asymmetric C-H Stretch |

| 2870 | -3.1 | Symmetric C-H Stretch |

| 1450 | +2.5 | CH₂ Bend |

| 1380 | -1.8 | CH₃ Bend |

| 1105 | +4.7 | C-N / C-C Stretch |

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires the formation of a high-quality single crystal of the compound of interest or a suitable salt or derivative. For this compound, a crystalline salt, such as the hydrochloride, would be an ideal candidate for analysis.

The analysis provides a wealth of structural information, including exact bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the crystal lattice. For chiral derivatives, X-ray crystallography unambiguously determines the relative and absolute stereochemistry. nih.gov The resulting data also details intermolecular interactions, such as hydrogen bonding involving the amine group, and how the molecules pack together in the unit cell. This information is invaluable for understanding the solid-state properties of the material.

Table 5: Illustrative Crystallographic Data for a Derivative Salt

| Parameter | Value |

| Chemical Formula | C₇H₁₆N⁺ · Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 12.45 |

| c (Å) | 9.81 |

| β (°) | 105.2 |

| Volume (ų) | 1008.5 |

| Z (molecules/unit cell) | 4 |

| C-N Bond Length (Å) | 1.485 |

| C-C-N Bond Angle (°) | 110.5 |

Emerging Research Frontiers and Future Directions for 1 Ethylcyclopentan 1 Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted cyclic amines is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to materials science. For 1-Ethylcyclopentan-1-amine, future research will likely focus on developing synthetic methodologies that are not only efficient but also adhere to the principles of green chemistry.

Furthermore, the principles of sustainable chemistry will guide the development of new synthetic routes. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions, such as microwave-assisted synthesis. The goal will be to develop synthetic pathways that minimize the environmental impact while maximizing the yield and purity of this compound. An efficient, acid-catalyzed, three-component cascade strategy has been established for the synthesis of other complex cyclic compounds, demonstrating the potential for such approaches in amine synthesis. rsc.org

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, atom economy. | Development of novel catalysts (metal-based and organocatalysts). |

| Sustainable Synthesis | Use of green solvents, renewable feedstocks, energy efficiency. | Microwave-assisted reactions, biocatalysis. |

| Catalytic Amination | Direct and selective formation of C-N bonds. | Exploration of new amination reagents and catalytic systems. |

Exploration of Unprecedented Reactivity Modes and Catalytic Cycles

The reactivity of this compound is largely unexplored, presenting a significant opportunity for fundamental research. The presence of a tertiary amine functionality on a cyclopentyl scaffold suggests a range of potential chemical transformations. Future studies will likely focus on elucidating the unique reactivity of this compound and harnessing it for novel applications.

A key area of investigation will be its use as a catalyst or ligand in organic synthesis. The steric and electronic properties imparted by the ethyl and cyclopentyl groups could lead to unique selectivity in catalytic reactions. For example, this compound could be explored as a ligand for transition metal catalysts in cross-coupling reactions or as an organocatalyst for asymmetric synthesis.

Furthermore, the study of its oxidation and reduction chemistry could reveal novel reaction pathways. For instance, the selective oxidation of the cyclopentyl ring or the functionalization of the ethyl group could lead to a diverse range of new molecules with potentially interesting biological or material properties. Understanding the fundamental reactivity of this compound will be a critical step towards its application in more complex chemical systems.

| Reactivity Aspect | Potential Application | Research Direction |

| Catalysis | Asymmetric synthesis, cross-coupling reactions. | Synthesis of chiral derivatives, coordination chemistry with transition metals. |

| Oxidation/Reduction | Synthesis of novel functionalized molecules. | Selective C-H functionalization, derivatization of the alkyl groups. |

| Ring-Opening/Expansion | Access to different ring systems. | Investigation of strained derivatives, reactions with electrophiles. |

Integration of this compound into Advanced Functional Materials

The unique structural features of this compound make it a potential building block for the creation of advanced functional materials. The amine group provides a handle for incorporation into polymeric structures, while the cyclic and alkyl components can influence the material's physical properties.

One area of exploration is the use of this compound as a monomer in polymer synthesis. For example, it could be reacted with cyclic carbonates to form polyhydroxyurethanes (PHUs), which are considered a more sustainable alternative to traditional polyurethanes. specificpolymers.com The incorporation of the ethylcyclopentyl group could impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or mechanical strength. The amine functionality also allows for its use in the synthesis of poly(2-oxazoline)s, a class of polymers with diverse applications. rsc.org

Another potential application is in the development of functional coatings and thin films. The amine group can interact with surfaces through hydrogen bonding or covalent linkages, allowing for the modification of surface properties. This could be utilized in the development of anti-corrosion coatings, biocompatible surfaces, or sensors.

| Material Type | Potential Role of this compound | Desired Properties |

| Polymers (e.g., PHUs) | Monomer or cross-linking agent. | Enhanced thermal stability, tailored mechanical properties. |

| Functional Coatings | Surface modifying agent. | Corrosion resistance, biocompatibility, sensor capabilities. |

| Organic Electronics | Component of charge-transporting materials. | Improved solubility and film-forming properties. |

Synergistic Approaches Combining Computational and Experimental Methodologies

The synergy between computational and experimental chemistry will be instrumental in accelerating the exploration of this compound's potential. Theoretical calculations can provide valuable insights into the molecule's structure, properties, and reactivity, guiding experimental investigations and reducing the need for trial-and-error approaches.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of this compound and its derivatives. nih.govnih.gov This information can be used to understand its reactivity and to design new catalysts or materials with desired properties. For example, computational studies could predict the binding affinity of this compound to different metal centers, aiding in the development of new catalysts. Theoretical studies on substituted cyclopentanones have provided insights into their keto-enol tautomerism, showcasing the power of computational chemistry in understanding cyclic systems. researchgate.net

Molecular dynamics simulations could be used to study the behavior of this compound in different environments, such as in solution or as part of a larger molecular assembly. This could be particularly useful for understanding its role in supramolecular chemistry or in the context of biological systems. The combination of these computational tools with targeted experimental work will be a powerful strategy for unlocking the full potential of this molecule.

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Prediction of structure, electronics, and reactivity. | Guidance for catalyst design, understanding reaction mechanisms. |

| Molecular Dynamics (MD) | Simulation of behavior in different environments. | Understanding intermolecular interactions, predicting material properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactions in complex systems. | Elucidation of enzymatic or catalytic cycles. |

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another exciting frontier for this compound research. wikipedia.org The amine group can participate in hydrogen bonding and electrostatic interactions, making it a potential "guest" molecule for various "host" systems. nih.gov

Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils are known to encapsulate guest molecules within their cavities, leading to changes in the guest's properties and reactivity. thno.orgresearchgate.net The inclusion of this compound within such a host could lead to the development of novel drug delivery systems, sensors, or stimuli-responsive materials. The interactions between chiral amine guests and cyclodextrin (B1172386) hosts have been investigated, suggesting the potential for chiral recognition applications. acs.org

Furthermore, the self-assembly of this compound derivatives could lead to the formation of well-defined supramolecular structures, such as micelles, vesicles, or gels. These structures could find applications in areas such as encapsulation, controlled release, and templating the synthesis of nanomaterials. The study of host-guest interactions involving cyclic amines can provide fundamental insights into molecular recognition processes. mdpi.com

| Supramolecular System | Potential Role of this compound | Potential Application |

| Host-Guest Complexes | Guest molecule for macrocyclic hosts. | Drug delivery, sensing, catalysis in confined spaces. |

| Self-Assembled Structures | Building block for micelles, vesicles, or gels. | Encapsulation, controlled release, nanomaterial templating. |

| Molecular Recognition | Chiral selector or analyte. | Enantioselective separation, chiral sensing. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Ethylcyclopentan-1-amine, and how can purity be validated?

- Synthesis : A common approach involves reductive amination of cyclopentanone derivatives using ethylamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Alternative routes include alkylation of cyclopentylamine with ethyl halides in the presence of a base like K₂CO₃ .

- Purity Validation : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase. Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis. For trace impurities, combine with mass spectrometry (MS) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling : Avoid inhalation and skin contact by using fume hoods, nitrile gloves, and lab coats. Minimize dust/aerosol formation during weighing .

- Spill Management : Absorb spills with inert materials (e.g., sand or vermiculite), transfer to labeled containers, and dispose via certified waste management services .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

- Documentation : Follow IUPAC guidelines for reporting reaction conditions (temperature, solvent ratios, catalyst loading) and characterization data .

- Validation : Replicate key steps (e.g., purification) in triplicate. Include control experiments (e.g., blank runs without catalyst) to confirm reaction efficacy .

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Techniques : Use 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry and regiochemistry. For chiral variants, employ chiral HPLC or polarimetry. X-ray crystallography provides definitive structural confirmation .

- Case Study : Discrepancies in isomer ratios can arise from kinetic vs. thermodynamic control during synthesis. Adjust reaction time/temperature and monitor via in situ IR spectroscopy .

Q. How can computational modeling optimize reaction conditions for this compound derivatives?

- Methods : Apply density functional theory (DFT) to predict transition states and reaction pathways. Tools like Gaussian or ORCA model steric/electronic effects of substituents .

- Validation : Compare computational predictions with experimental yields (e.g., solvent effects on SN2 vs. SN1 mechanisms). Use statistical tools (ANOVA) to assess significance .

Q. What strategies address contradictions in literature data on the compound’s physicochemical properties?

- Root Cause Analysis : Identify variables such as solvent polarity (logP), pH, or measurement techniques (e.g., differential scanning calorimetry vs. capillary melting point). Cross-reference data from PubChem, ECHA, and NIST .

- Resolution : Conduct meta-analyses using standardized protocols (e.g., IUPAC’s “Orange Book”) and publish corrigenda for peer-reviewed datasets .

Q. How can researchers mitigate byproduct formation during large-scale synthesis of this compound?

- Process Optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions. Monitor intermediates via inline UV/Vis or MS .

- Byproduct Characterization : Isolate byproducts via preparative HPLC and characterize using high-resolution MS (HRMS) and <sup>15</sup>N NMR .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.